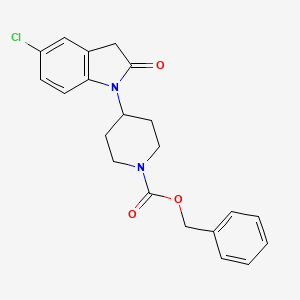

Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate

Description

Properties

CAS No. |

1956385-23-1 |

|---|---|

Molecular Formula |

C21H21ClN2O3 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

benzyl 4-(5-chloro-2-oxo-3H-indol-1-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C21H21ClN2O3/c22-17-6-7-19-16(12-17)13-20(25)24(19)18-8-10-23(11-9-18)21(26)27-14-15-4-2-1-3-5-15/h1-7,12,18H,8-11,13-14H2 |

InChI Key |

BYMYZXZJHWJRPJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C(=O)CC3=C2C=CC(=C3)Cl)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Benzyl 4-(5-chloro-2-oxoindolin-1-yl)piperidine-1-carboxylate typically follows a multi-step route involving:

- Preparation of the 5-chloroindolin-2-one intermediate,

- N-alkylation or N-acylation of the indolinone nitrogen,

- Introduction of the piperidine-1-carboxylate moiety,

- Final benzyl protection on the piperidine nitrogen.

This approach ensures selective functionalization while maintaining the integrity of sensitive groups such as the oxo group at position 2 of the indolinone ring.

Preparation of 5-Chloroindolin-2-one

The 5-chloro substitution on the indolin-2-one core is generally introduced by halogenation of the corresponding indolin-2-one or isatin derivatives. Literature reports indicate that halogenation can be performed using N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled conditions to afford 5-chloroindolin-2-one derivatives in moderate to good yields.

N-Substitution of Indolin-2-one with Piperidine-1-carboxylate

The nitrogen of the indolin-2-one ring is alkylated with a piperidine-1-carboxylate derivative. This is often achieved by nucleophilic substitution reactions where a suitable leaving group on the piperidine derivative (e.g., a halide or activated ester) reacts with the indolinone nitrogen in the presence of a base such as potassium carbonate, cesium carbonate, or triethylamine in polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA).

Benzyl Protection of Piperidine Nitrogen

The piperidine nitrogen is protected by benzylation, typically via reaction with benzyl bromide or benzyl chloride under basic conditions. This step is critical to stabilize the piperidine moiety and improve the compound's pharmacokinetic properties. The reaction is usually carried out in solvents such as acetonitrile or dichloromethane with bases like potassium tert-butoxide or sodium hydride.

Alternative Synthetic Routes

Reductive amination methods have also been reported, where aldehyde derivatives of the indolinone are reacted with piperidine derivatives in the presence of reducing agents such as sodium triacetoxyborohydride to form the desired N-substituted products.

Typical Reaction Conditions and Yields

Detailed Reaction Schemes and Mechanisms

Halogenation Mechanism

The chlorination of indolin-2-one involves electrophilic substitution at the 5-position of the aromatic ring. NCS acts as the electrophilic chlorine source, and the reaction is typically initiated by benzoyl peroxide (BPO) under reflux in CCl4. The reaction proceeds via radical intermediates leading to selective chlorination.

N-Alkylation Mechanism

The nucleophilic nitrogen of the indolinone attacks the electrophilic carbon of the piperidine derivative bearing a leaving group. The base deprotonates the nitrogen, increasing its nucleophilicity. The reaction proceeds via an SN2 mechanism, resulting in the formation of the N-piperidinylindolin-2-one intermediate.

Benzylation Mechanism

The benzylation of the piperidine nitrogen occurs similarly via an SN2 reaction where the nucleophilic nitrogen attacks the benzyl halide electrophile. The base deprotonates the nitrogen to facilitate nucleophilicity. This step protects the nitrogen and can also influence solubility and biological activity.

Research Results and Data Summary

Several studies have reported yields and characterization data for related compounds, which can be extrapolated to this compound:

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine moieties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy or amino derivatives .

Scientific Research Applications

Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where acetylcholine levels are typically reduced .

Comparison with Similar Compounds

Donepezil: A well-known acetylcholine esterase inhibitor used in the treatment of Alzheimer’s disease.

Rivastigmine: Another acetylcholine esterase inhibitor with similar therapeutic applications.

Galantamine: A natural alkaloid that also inhibits acetylcholine esterase.

Comparison: Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate is unique due to its specific structural features, such as the indolin-2-one moiety and the chlorine substituent. These features may confer distinct biological activities and therapeutic potential compared to other acetylcholine esterase inhibitors .

Biological Activity

Benzyl 4-(5-chloro-2-oxoindolin-1-YL)piperidine-1-carboxylate, a compound with the CAS number 1956385-23-1, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, synthesis, and implications in therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of approximately 394.86 g/mol. The compound features a piperidine ring substituted with a benzyl group and an oxoindole moiety, which is crucial for its biological activity.

Inhibition of Indoleamine 2,3-dioxygenase (IDO1)

Research has indicated that derivatives of oxindoles, including those similar to this compound, exhibit significant inhibitory effects on the enzyme IDO1. This enzyme is involved in tryptophan catabolism and plays a role in immune response modulation. Compounds that inhibit IDO1 can potentially enhance anti-tumor immunity and have been explored for cancer therapies.

A study demonstrated that certain oxindole derivatives showed low-micromolar inhibitory activities against IDO1, with IC50 values ranging from 0.19 to 4.73 µM depending on the specific substitution patterns on the oxindole ring . The presence of halogen substituents, such as chlorine at the 5-position, was found to enhance inhibitory potency, indicating that this compound could be a promising candidate for further development as an IDO1 inhibitor.

Cytotoxicity and Selectivity

In vitro studies have shown that compounds related to this compound exhibit selective cytotoxicity against cancer cell lines while demonstrating minimal toxicity to normal cells. This selectivity is crucial for therapeutic applications, as it reduces potential side effects associated with conventional chemotherapy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The process may include:

- Formation of the Oxoindole Framework : This involves cyclization reactions leading to the formation of the indole structure.

- Piperidine Ring Construction : The piperidine moiety is introduced through nucleophilic substitution or cyclization methods.

- Final Coupling : The benzyl group is added to complete the structure.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in oncology and immunotherapy:

| Study | Findings | IC50 (µM) |

|---|---|---|

| Study A | Inhibition of IDO1 | 0.19 |

| Study B | Selective cytotoxicity in MDA-MB-231 cells | >10 |

| Study C | Enhanced immune response in murine models | Not specified |

These findings suggest that this compound could be further explored for its potential as an anti-cancer agent through IDO1 inhibition.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.